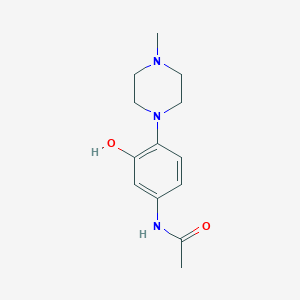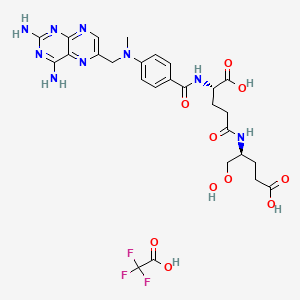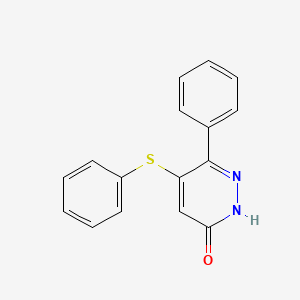
3-phenyl-4-phenylsulfanyl-1H-pyridazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-4-phenylsulfanyl-1H-pyridazin-6-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyridazinone ring substituted with phenyl and phenylsulfanyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4-phenylsulfanyl-1H-pyridazin-6-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
3-phenyl-4-phenylsulfanyl-1H-pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazinones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-phenyl-4-phenylsulfanyl-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
相似化合物的比较
Similar Compounds
Pyridazinone: The parent compound with a similar core structure but without the phenyl and phenylsulfanyl substitutions.
4,5-dihydro-3(2H)-pyridazinones: Compounds with hydrogenated pyridazinone rings, exhibiting different pharmacological profiles.
Phenyl-substituted pyridazinones: Compounds with various phenyl substitutions on the pyridazinone ring, showing diverse biological activities.
Uniqueness
3-phenyl-4-phenylsulfanyl-1H-pyridazin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and phenylsulfanyl groups enhances its pharmacological potential, making it a valuable compound for further research and development .
属性
分子式 |
C16H12N2OS |
|---|---|
分子量 |
280.3 g/mol |
IUPAC 名称 |
3-phenyl-4-phenylsulfanyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H12N2OS/c19-15-11-14(20-13-9-5-2-6-10-13)16(18-17-15)12-7-3-1-4-8-12/h1-11H,(H,17,19) |
InChI 键 |
ABAVWFOHFYRXEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C=C2SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




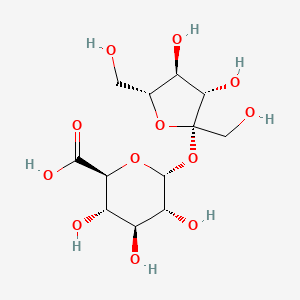
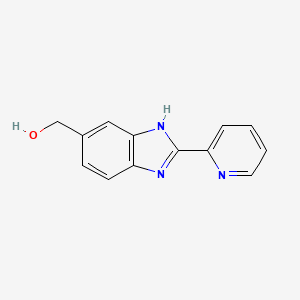
![tert-butyl N-[2-[1-(6-carbamoylfuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13855350.png)
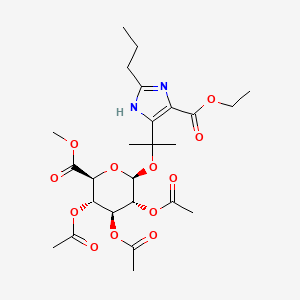
![N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose](/img/structure/B13855360.png)
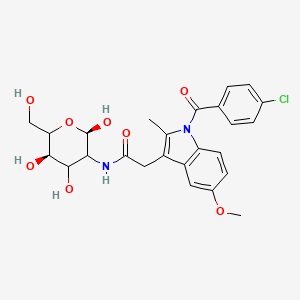
![2-[(2-Amino-3-methylbutanoyl)amino]butanedioic acid](/img/structure/B13855365.png)
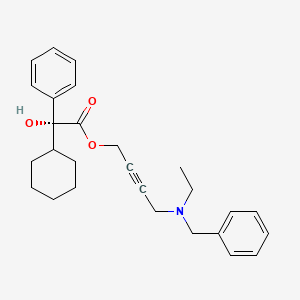
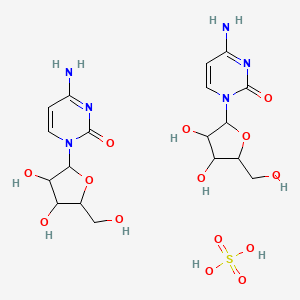
![tert-butyl N-[2-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13855381.png)
